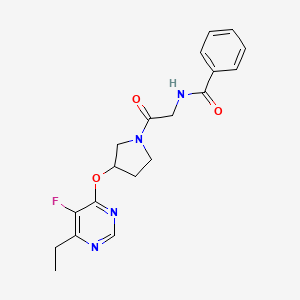

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is an intricate organic compound featuring a benzamide core linked to a substituted pyrrolidine and a fluorinated pyrimidine moiety. This multi-functional compound displays interesting chemical properties and offers a wide range of applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves a series of multi-step organic reactions:

Formation of 6-ethyl-5-fluoropyrimidine: : Ethylation of 5-fluoropyrimidine under basic conditions.

Ether Formation: : Introduction of the pyrrolidine ring by etherification of the ethyl-fluoropyrimidine with a pyrrolidine derivative.

Amide Bond Formation: : Coupling of the intermediate with benzoyl chloride or a benzamide derivative under amide-forming conditions, typically employing dehydrating agents such as EDCI or HATU.

Industrial Production Methods

Industrial production may involve large-scale synthesis with optimization for yield and purity:

Bulk Chemical Synthesis: : Employing continuous flow reactors to enhance reaction kinetics.

Catalytic Processes: : Use of catalysts to improve efficiency and selectivity.

Purification: : Utilizing chromatography and crystallization techniques for large-scale purification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, affecting the pyrrolidine ring or the ethyl group on the pyrimidine.

Reduction: : Selective reduction can modify the functional groups while retaining the core structure.

Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the pyrimidine and benzamide rings.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide, KMnO₄.

Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reagents: : Halogens, alkyl halides under acidic or basic conditions.

Major Products

Oxidation Products: : Modified pyrrolidine or pyrimidine derivatives.

Reduction Products: : Hydrogenated intermediates.

Substitution Products: : Halo- or alkyl-substituted benzamide or pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules in medicinal chemistry.

Biology

The compound has applications in studying biochemical pathways, particularly those involving pyrimidine metabolism.

Medicine

Potential therapeutic uses include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

Used as an intermediate in the production of advanced pharmaceuticals and agrochemicals due to its stable and reactive nature.

Mécanisme D'action

Molecular Targets and Pathways

The precise mechanism depends on its specific application:

Enzymatic Inhibition: : It may act as an inhibitor of enzymes involved in nucleotide synthesis or protein function.

Receptor Binding: : Binding to cellular receptors could modulate biological pathways.

Comparaison Avec Des Composés Similaires

Unique Features

The presence of a fluorinated pyrimidine provides a unique combination of chemical stability and biological activity.

The benzamide structure offers the potential for varied interactions with biological targets.

List of Similar Compounds

6-ethyl-5-fluoropyrimidine: : Shares the pyrimidine core.

N-(pyrrolidin-1-yl)benzamide: : Similar benzamide and pyrrolidine combination but lacks the fluorinated pyrimidine.

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide stands out due to its multifunctional structure, which lends itself to diverse chemical reactions and applications across various fields.

Activité Biologique

N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a pyrimidine ring, a pyrrolidine moiety, and a benzamide group. Its molecular formula is C18H22FN3O3, indicating the presence of fluorine and oxygen functionalities that may contribute to its biological activity.

Preliminary studies suggest that this compound may act through multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways related to tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

- Cell Lines Tested : Various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer), have been utilized to assess cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 12 | Inhibition of proliferation |

| HCT116 | 10 | Cell cycle arrest |

Case Studies

- Study on Lung Cancer : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability by over 50% in A549 cells after 48 hours. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.

- Breast Cancer Research : MCF7 cells treated with varying concentrations showed a dose-dependent response, with significant reductions in proliferation markers such as Ki67.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest metabolism via cytochrome P450 enzymes, which could influence drug interactions.

- Excretion : Primarily excreted through renal pathways, necessitating caution in patients with renal impairment.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising antitumor activity, it also presents potential side effects. In vivo studies have shown mild hepatotoxicity at higher doses, highlighting the need for careful dose optimization.

Propriétés

IUPAC Name |

N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-2-15-17(20)19(23-12-22-15)27-14-8-9-24(11-14)16(25)10-21-18(26)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSFBWACZIITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.